5-(1H-Indol-3-yl)oxazolidine-2,4-dione
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Overview
Description
5-(1H-Indol-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features both an indole and an oxazolidine ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The oxazolidine-2,4-dione moiety is also significant in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)oxazolidine-2,4-dione typically involves the reaction of indole derivatives with oxazolidine-2,4-dione precursors. One common method involves the condensation of indole-3-carboxaldehyde with oxazolidine-2,4-dione under acidic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The oxazolidine ring can be reduced to form oxazolidinones.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Oxazolidinones.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and oxazolidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-yl)methyleneimidazolidine-2,4-dione: Similar structure but with an imidazolidine ring instead of oxazolidine.
5-(1H-Indol-3-yl)methylene-4-oxo-2-thioxothiazolidin-3-yl: Contains a thioxothiazolidine ring.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Features an oxadiazole ring instead of oxazolidine.
Uniqueness
5-(1H-Indol-3-yl)oxazolidine-2,4-dione is unique due to the combination of the indole and oxazolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(16-11(15)13-10)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,(H,13,14,15) |
InChI Key |
DDWRAUMWZIQKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3C(=O)NC(=O)O3 |
Origin of Product |
United States |
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